6-((4-(4-methoxyphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
Description
This compound features a pyrimidine-2,4-dione core linked to a 1,2,4-triazole ring via a methyl group. The triazole moiety is substituted with a 4-methoxyphenyl group at position 4 and a 4-nitrobenzylthio group at position 3. Such structural features are common in pharmacologically active heterocycles, particularly those targeting enzymes or receptors requiring π-π stacking or hydrogen bonding .
Properties
CAS No. |
852153-20-9 |
|---|---|
Molecular Formula |
C21H18N6O5S |
Molecular Weight |
466.47 |
IUPAC Name |
6-[[4-(4-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18N6O5S/c1-32-17-8-6-15(7-9-17)26-18(10-14-11-19(28)23-20(29)22-14)24-25-21(26)33-12-13-2-4-16(5-3-13)27(30)31/h2-9,11H,10,12H2,1H3,(H2,22,23,28,29) |
InChI Key |
DOLRHVVSZHTNRN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 6-((4-(4-methoxyphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Synthesis
The compound features a pyrimidine core linked to a triazole moiety and various functional groups such as methoxy and nitro substituents. The synthesis typically involves multiple steps including:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Methoxyphenyl Group : This can be done via electrophilic aromatic substitution.
- Attachment of the Nitrobenzylthio Group : Nucleophilic substitution reactions are employed for this step.
These steps require careful control of reaction conditions to optimize yield and purity.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance:
- Inhibition of ESKAPE Pathogens : Compounds related to the triazole class have shown effectiveness against ESKAPE pathogens, which are notorious for their antibiotic resistance .
- Antimycobacterial Activity : Specific derivatives have been reported to inhibit Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis .
Anticancer Effects
The compound's structural elements suggest potential anticancer properties:
- Cytotoxicity against Cancer Cell Lines : Studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves disruption of tubulin polymerization and cell cycle arrest .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 6.0 | Apoptosis induction |
| A549 | 5.24 | Tubulin inhibition |
| HeLa | 7.05 | Cell cycle arrest |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- DNA Interaction : It may intercalate into DNA, affecting replication and transcription processes.
- Signaling Pathway Modulation : The compound could influence various signaling pathways that regulate cell growth and survival .
Case Studies and Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of triazole-containing compounds:
- SAR Analysis : Variations in substituents significantly alter the biological activity. For example, changing the position or type of substituent on the triazole or pyrimidine rings can enhance or diminish antimicrobial and anticancer properties .
Example Case Study
One study focused on a series of triazole derivatives that demonstrated potent activity against drug-resistant bacterial strains. The findings indicated that specific modifications could lead to improved efficacy against Staphylococcus aureus and other Gram-positive bacteria while maintaining low toxicity to human cells .
Scientific Research Applications
Structural Characteristics
The compound's structure includes:
- Pyrimidine Core : Known for its role in nucleic acids and various biological activities.
- Triazole Ring : Recognized for its pharmacological significance, particularly in antifungal and antibacterial agents.
- Substituents : The presence of methoxy and nitro groups enhances its chemical reactivity and biological activity.
Antimicrobial Activity
Compounds containing triazole rings have been extensively studied for their antimicrobial properties. The specific compound has shown promise in the following areas:
- Antifungal Properties : Triazoles are well-documented antifungal agents. Research indicates that derivatives of 1,2,4-triazole exhibit significant activity against various fungal strains, including Candida albicans and Aspergillus fumigatus .
- Antibacterial Activity : The compound's structural similarities to other triazole derivatives suggest potential antibacterial effects. Studies have shown that related compounds demonstrate high efficacy against both Gram-positive and Gram-negative bacteria . For instance, some triazolo-pyrimidine hybrids have been reported to be significantly more effective than conventional antibiotics against resistant strains of Staphylococcus aureus .
Anticancer Properties
The anticancer potential of the compound is supported by various studies highlighting the efficacy of triazole derivatives:
- Cytotoxicity Studies : In vitro studies have demonstrated that certain triazole-containing compounds exhibit cytotoxic effects against cancer cell lines, including MKN-45 and HT-29. These studies reveal IC50 values indicating potent activity compared to established chemotherapeutics like sorafenib .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation. For example, compounds with similar structures have been shown to inhibit tyrosine kinases involved in cancer signaling pathways .
Synthesis and Chemical Properties
The synthesis of 6-((4-(4-methoxyphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions that may include:
- Reduction Reactions : Utilizing sodium borohydride for the reduction of specific functional groups.
- Substitution Reactions : Employing various reagents to introduce substituents that enhance biological activity.
Comparative Analysis with Related Compounds
A comparative analysis can be beneficial to understand the unique properties of this compound relative to other triazole derivatives:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Triazole | Moderate | Low |
| Compound B | Triazole-Pyrimidine Hybrid | High | Moderate |
| This compound | Pyrimidine-Triazole Hybrid | High | High |
Chemical Reactions Analysis
Triazole Core Formation
The 1,2,4-triazole ring is typically synthesized via cyclization of thiosemicarbazides. For example, acid hydrazides react with phenylisothiocyanate to form thiosemicarbazides, which undergo base-mediated cyclization to yield the triazole framework .
Pyrimidine Core Attachment
The pyrimidine-2,4-dione moiety is introduced via nucleophilic substitution. The triazole’s thiol group (-SH) may react with alkylating agents (e.g., methylating agents) to form the methylene bridge linking the triazole and pyrimidine rings .
Functional Group Installation
-
Methoxyphenyl Substituent : Introduced via electrophilic substitution or coupling reactions.
-
Nitrobenzylthioether : Formed by reacting the triazole’s thiol with 4-nitrobenzyl halides (e.g., 4-nitrobenzyl chloride) in the presence of a base (e.g., K₂CO₃) .
Triazole-Thione Cyclization
The cyclization step is critical for forming the triazole ring. Microwave-assisted synthesis (3 min irradiation) or conventional reflux (4 h) in aqueous NaOH yields the triazole-thione, characterized by diagnostic IR bands (C=S at ~1290 cm⁻¹) .
Thiols’ Reactivity
The thioether group (-S-) in the triazole participates in nucleophilic substitution reactions. For example, displacement with alkylating agents forms the methylene bridge connecting the triazole and pyrimidine cores .
Functional Group Compatibility
-
Nitro Group : Electron-withdrawing, directing electrophilic substitution to meta positions.
-
Methoxy Group : Electron-donating, activating ortho/para positions for reactions.
-
Pyrimidine Diketone : Susceptible to alkylation or condensation due to enolic tautomerism.
Structural Influence on Reactivity
The compound’s reactivity is governed by its heterocyclic framework and substituents:
Medicinal Chemistry
The compound’s triazole-pyrimidine hybrid structure is explored for:
-
Antimicrobial Activity : Enhanced by electron-withdrawing groups (e.g., nitro) .
-
Anticancer Potential : Structural analogs show cytotoxicity against cancer cell lines (e.g., HT-29, MDA-MB-231) .
Functionalization
Derivatization may involve:
-
Reduction of Nitro Groups : To amines for altered biological activity.
-
Alkylation of Pyrimidine : To modify pharmacokinetics.
Triazole Formation
A two-step mechanism:
-
Condensation : Hydrazide + isothiocyanate → thiosemicarbazide.
-
Cyclization : Base-induced elimination of H₂S to form the triazole ring .
Thiols’ Nucleophilic Substitution
The triazole’s thiol (-SH) attacks alkyl halides (e.g., 4-nitrobenzyl chloride) in an SN2 mechanism, yielding the thioether linkage .
Research Findings
-
Crystallographic Data : The triazole ring exhibits planarity with bond angles consistent with aromaticity .
-
Spectroscopic Evidence : IR and NMR data confirm functional groups (e.g., C=S at ~1290 cm⁻¹, thioether protons at δ ~4.5–4.6 ppm) .
-
Biological Activity : Structural analogs demonstrate potent antimicrobial and anticancer effects, correlating with substituents’ electronic effects .
Comparison with Similar Compounds
4-Methoxyphenyl vs. 2,5-Dimethylphenyl ()
The analog 6-((4-(2,5-dimethylphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione replaces the 4-methoxyphenyl group with a sterically hindered 2,5-dimethylphenyl group. This substitution reduces electron donation and increases hydrophobicity, which may alter solubility and membrane permeability compared to the target compound. No biological data are provided, but steric effects could impact target binding .
4-Methoxyphenyl vs. 4-Tolyl ()
The compound 4-(4-(4-methylphenyl)-5-((1-naphthylmethyl)thio)-4H-1,2,4-triazol-3-yl)pyridine features a 4-tolyl (4-methylphenyl) group instead of 4-methoxyphenyl. The naphthylmethylthio group also introduces bulkier aromaticity, which may enhance stacking interactions but reduce solubility .
Modifications to the Thioether Group
4-Nitrobenzylthio vs. 4-Bromophenyl/4-Fluorophenyl ()
Pyrimidinone derivatives such as 4f (4-nitrophenyl), 4m (4-bromophenyl), and 4n (4-fluorophenyl) demonstrate how electron-withdrawing substituents affect physicochemical properties:
The similar melting points of 4f and 4m suggest comparable crystallinity despite substituent differences .
Core Heterocycle Modifications
Pyrimidine-2,4-dione vs. Thieno[3,2-d]pyrimidine ()
Compounds like 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione () replace the pyrimidine-2,4-dione core with a thienopyrimidine system. However, this modification may also reduce solubility due to increased hydrophobicity .
Q & A
Q. What are the established synthetic routes for preparing 6-((4-(4-methoxyphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving:
Thiolation : Reacting a triazole precursor (e.g., 4-methyl-5-(substituted)-4H-1,2,4-triazole-3-thiol) with 4-nitrobenzyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) to introduce the thioether group .
Alkylation : Coupling the thiolated intermediate with a pyrimidine-dione derivative using alkylating agents (e.g., chloroacetamide) in refluxing ethanol/water (4:1 v/v) to form the methylene bridge .
Cyclization/Purification : Final purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/dioxane to achieve >97% purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions and integration ratios (e.g., distinguishing methoxyphenyl and nitrobenzyl protons) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>97%) using a C18 column and UV detection at 254 nm .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Antimicrobial Screening : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .
- Enzyme Inhibition : Kinase inhibition assays (e.g., CDK2/cyclin A) with ATP-competitive binding studies and IC₅₀ determination via fluorescence polarization .
Advanced Research Questions
Q. How can synthetic yields be optimized for the 4-nitrobenzyl thioether intermediate?
- Methodological Answer :
- Solvent Optimization : Use DMF over DMSO to enhance nucleophilicity of the thiol group .
- Catalysis : Introduce catalytic KI to accelerate alkylation kinetics .
- Temperature Control : Maintain 60–70°C to balance reaction rate and byproduct formation .
Q. What strategies can elucidate structure-activity relationships (SAR) for the triazole-pyrimidine scaffold?
- Methodological Answer :
- Substituent Variation : Systematically replace the 4-methoxyphenyl and 4-nitrobenzyl groups with electron-withdrawing (e.g., CF₃) or donating (e.g., -NH₂) moieties .
- Docking Studies : Perform molecular docking (AutoDock Vina) against CDK2 (PDB: 1HCL) to identify key binding interactions (e.g., hydrogen bonding with Glu81) .
Q. How should researchers address contradictory data in biological activity profiles?
- Methodological Answer :
- Dose-Response Validation : Repeat assays with extended concentration ranges (0.1–100 µM) to confirm dose dependency .
- Metabolic Stability Testing : Incubate compounds with liver microsomes (human/rat) to assess degradation rates and false-negative risks .
Q. What mechanistic studies are needed to confirm its role as a kinase inhibitor?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
